Massoia Lactone

Antifungal Postharvest Volatile

Massoia lactone (CAS 54814-64-1), chemically defined as (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one or C10 massoia lactone, is an α,β-unsaturated δ-lactone primarily derived from the bark oil of Cryptocarya massoia and also produced via microbial fermentation. As a chiral δ-lactone bearing a C5 alkyl side chain and a conjugated double bond within the lactone ring, it is structurally distinguished from common saturated flavor lactones such as γ- and δ-decalactone.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 54814-64-1
Cat. No. B031516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMassoia Lactone
CAS54814-64-1
Synonyms5,6-Dihydro-6-pentyl-2H-pyran-2-one;  5-Hydroxy-2-decenoic Acid δ-Lactone;  (±)-Massoia Lactone;  (±)-Massoja Decalactone;  2-Decen-5-olide;  6-Pentyl-5,6-dihydropyran-2-one
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCCC1CC=CC(=O)O1
InChIInChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m1/s1
InChIKeyNEDIAPMWNCQWNW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and fat;  insoluble in water

Massoia Lactone (CAS 54814-64-1): A Naturally Occurring α,β-Unsaturated δ-Lactone with Differentiated Antifungal and Sensory Properties for Industrial Procurement


Massoia lactone (CAS 54814-64-1), chemically defined as (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one or C10 massoia lactone, is an α,β-unsaturated δ-lactone primarily derived from the bark oil of Cryptocarya massoia and also produced via microbial fermentation [1]. As a chiral δ-lactone bearing a C5 alkyl side chain and a conjugated double bond within the lactone ring, it is structurally distinguished from common saturated flavor lactones such as γ- and δ-decalactone [2]. This unsaturation imparts both potent, broad-spectrum antifungal and antibiofilm activities and a characteristic creamy, coconut-like aroma profile that underpins its dual utility in agricultural bio-fungicide development and high-value flavor and fragrance applications [3].

Why Massoia Lactone (CAS 54814-64-1) Cannot Be Replaced by Generic Lactones in Critical Antifungal and Flavor Formulations


Generic substitution with saturated lactones such as γ-decalactone or δ-decalactone is not functionally equivalent due to the presence of the α,β-unsaturation in the massoia lactone ring, which confers a fundamentally distinct structure-activity profile. This single structural feature results in measurable, order-of-magnitude differences in antifungal potency, as saturated analogs exhibit negligible inhibition under identical assay conditions [1]. Furthermore, the specific chiral configuration—the naturally occurring (R)-enantiomer—is a critical determinant of both biological activity and sensory perception, with the (S)-enantiomer displaying reduced antifungal efficacy and a diminished creamy-coconut organoleptic impact [2]. Consequently, procurement specifications that do not explicitly require massoia lactone or its (R)-enantiomer may result in materials lacking the necessary potency for bio-fungicide development or the characteristic flavor note essential for premium food and fragrance applications [3].

Quantitative Evidence Guide for Massoia Lactone (CAS 54814-64-1) vs. Comparators


Vapor-Phase Antifungal Activity: Massoia Lactone vs. γ- and δ-Decalactone

In a direct head-to-head vapor-phase antifungal assay, massoia lactone completely inhibited the growth of Aspergillus niger and Penicillium citrinum at a concentration of 1.2 µg/mL in a sealed vial, whereas neither γ-decalactone nor δ-decalactone exhibited any detectable growth inhibition against the same fungal species under identical conditions [1].

Antifungal Postharvest Volatile

Antifungal Potency Against Crop Pathogens: Massoia Lactone MIC Values

Massoia lactone exhibited potent antifungal activity against a panel of fungal crop pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.15 mg/mL to 0.34 mg/mL depending on the specific fungal strain tested [1]. While direct quantitative comparisons to commercial fungicides are not available from this study, these MIC values are notably low for a natural product lactone and provide a quantitative benchmark for evaluating its potency relative to other bio-based fungicide candidates [2].

Antifungal Crop Protection MIC

Aroma Detection Threshold in Wine: (R)-Massoia Lactone vs. (R)-δ-Decalactone

In a comparative study of red wine aroma, the detection threshold for (R)-massoia lactone was determined to be 10 µg/L in must and 11 µg/L in a wine model solution [1]. In contrast, its saturated reduction product (R)-δ-decalactone has a reported detection threshold of approximately 100-400 µg/L in similar matrices, indicating that (R)-massoia lactone is approximately 10- to 40-fold more potent as an aroma impact compound [2].

Flavor Chemistry Wine Aroma Detection Threshold

Enantioselective Antifungal Activity: (R)-Massoia Lactone vs. (S)-Massoia Lactone

The absolute configuration of the stereocenter at C6 significantly influences antifungal potency. While the naturally occurring (-)-(R)-massoia lactone is the active enantiomer, the synthetic (+)-(S)-enantiomer exhibits reduced antifungal activity [1]. This chirality-dependent activity is consistent with the broader class observation that (R)-forms of structurally related γ-undecalactone and γ-dodecalactone inhibit the growth of Aspergillus niger at lower concentrations than their (S)-counterparts [2].

Chiral Antifungal Structure-Activity

Antibiofilm Activity: Massoia Lactone MBIC50 Against Oral Polymicrobial Biofilms

C-10 massoia lactone demonstrated significant antibiofilm activity against polymicrobial oral biofilms, with a minimum biofilm inhibitory concentration (MBIC50) that effectively reduced biofilm biomass by 50% [1]. While direct comparisons to standard antimicrobial agents are limited, the compound's ability to disrupt multispecies biofilms comprising Candida albicans, Pseudomonas aeruginosa, and Escherichia coli distinguishes it from many conventional antimicrobials that primarily target planktonic cells [2].

Antibiofilm Oral Health MBIC

Optimal Industrial and Research Application Scenarios for Massoia Lactone (CAS 54814-64-1) Based on Quantitative Evidence


Development of Volatile-Phase Bio-Fungicides for Postharvest Fruit and Vegetable Preservation

The demonstrated vapor-phase antifungal activity of massoia lactone at 1.2 µg/mL against Aspergillus niger and Penicillium citrinum, in contrast to the complete inactivity of γ- and δ-decalactone, makes it uniquely suited for volatile-phase bio-fungicide development [1]. Formulators can leverage this property to create enclosed storage treatments or active packaging systems that release massoia lactone vapor to inhibit fungal spoilage without direct contact, a capability not achievable with saturated lactone alternatives.

Premium Flavor and Fragrance Formulations Requiring High-Impact Coconut and Dried Fruit Notes

With an olfactory detection threshold of 10-11 µg/L in wine matrices, massoia lactone provides a 10- to 40-fold increase in aroma potency compared to its saturated analog δ-decalactone [1]. This allows flavorists and perfumers to achieve the desired creamy, coconut, and dried fig character at significantly lower use levels, reducing raw material costs and minimizing the risk of off-notes associated with higher lactone concentrations. The naturally occurring (R)-enantiomer is essential for delivering the authentic sensory profile [2].

Bio-Fungicide Formulations Targeting Aflatoxin-Producing Aspergillus flavus in Stored Grains

Massoia lactone, as the major active constituent of massoia essential oil, exhibits both antifungal and antiaflatoxigenic activities against Aspergillus flavus ATCC 22546 [1]. At an MIC of 0.15-0.34 mg/mL against related fungal strains, it offers a potent, natural alternative for protecting stored grains and nuts from both fungal spoilage and mycotoxin contamination, addressing a critical food safety and economic challenge in agricultural supply chains.

Research on Biofilm-Associated Infections and Novel Antibiofilm Therapeutics

The demonstrated antibiofilm activity against polymicrobial oral biofilms containing Candida albicans, Pseudomonas aeruginosa, and Escherichia coli positions massoia lactone as a valuable tool compound for biofilm disruption research [1]. Investigators can utilize this compound to study biofilm eradication mechanisms or as a lead scaffold for developing new antibiofilm agents that overcome the intrinsic resistance of biofilm-embedded microbial communities to conventional antimicrobials.

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